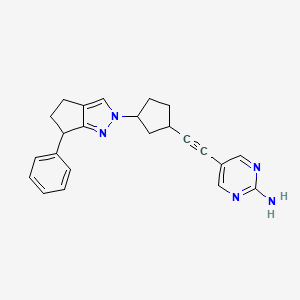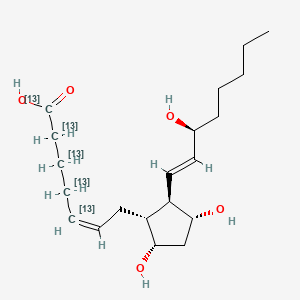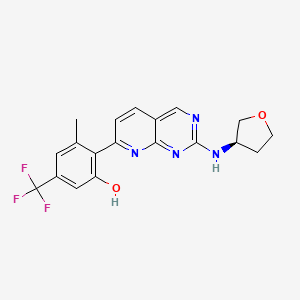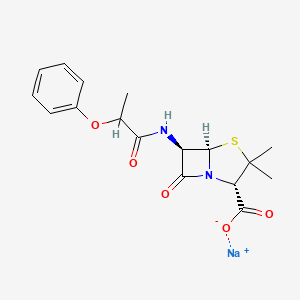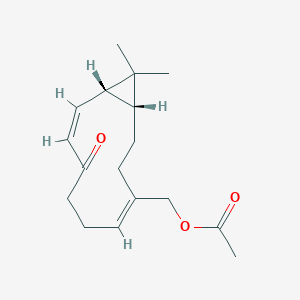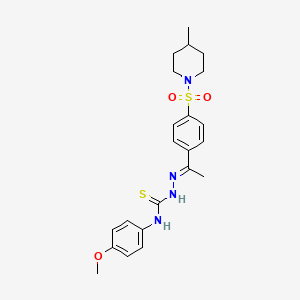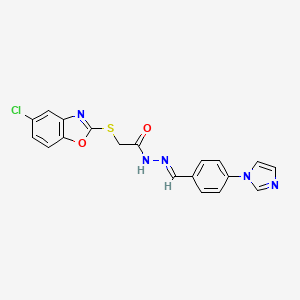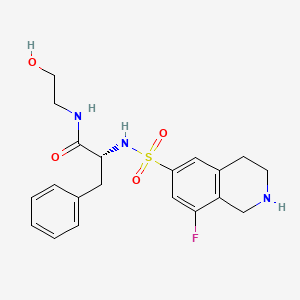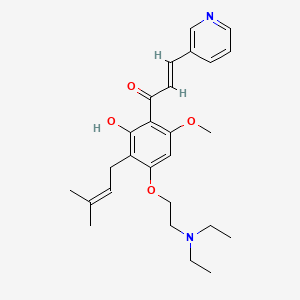
Akt-IN-21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Akt-IN-21 is a small molecule inhibitor that targets the serine/threonine kinase known as protein kinase B, also referred to as Akt. This kinase plays a crucial role in various cellular processes, including cell growth, survival, and metabolism. This compound is particularly significant in cancer research due to its ability to inhibit the Akt pathway, which is often dysregulated in various types of cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Akt-IN-21 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to construct the basic framework of the molecule.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Use of Catalysts: Catalysts may be employed to increase the efficiency and yield of the reactions.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Akt-IN-21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.
Applications De Recherche Scientifique
Akt-IN-21 has a wide range of applications in scientific research, including:
Cancer Research: It is used to study the role of the Akt pathway in cancer and to develop potential therapeutic strategies.
Cell Biology: The compound is employed to investigate cellular processes such as apoptosis, proliferation, and metabolism.
Drug Development: this compound serves as a lead compound in the development of new drugs targeting the Akt pathway.
Biochemistry: It is used to study the biochemical mechanisms underlying Akt signaling and its regulation.
Mécanisme D'action
Akt-IN-21 exerts its effects by binding to the active site of the Akt kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of cellular processes such as growth and survival. The molecular targets of this compound include various proteins involved in the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is critical for cell signaling and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
GSK2110183: An ATP-competitive inhibitor of Akt kinases.
GSK2141795: Another ATP-competitive inhibitor with similar properties.
Capivasertib: A clinical Akt inhibitor with distinct pharmacological profiles.
Uniqueness of Akt-IN-21
This compound is unique due to its specific binding affinity and selectivity for the Akt kinase. Unlike some other inhibitors, it has shown effectiveness in various preclinical models, making it a valuable tool in cancer research and drug development.
Propriétés
Formule moléculaire |
C26H34N2O4 |
|---|---|
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
(E)-1-[4-[2-(diethylamino)ethoxy]-2-hydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C26H34N2O4/c1-6-28(7-2)15-16-32-23-17-24(31-5)25(26(30)21(23)12-10-19(3)4)22(29)13-11-20-9-8-14-27-18-20/h8-11,13-14,17-18,30H,6-7,12,15-16H2,1-5H3/b13-11+ |
Clé InChI |
JXLKUIJZOPQMLB-ACCUITESSA-N |
SMILES isomérique |
CCN(CC)CCOC1=CC(=C(C(=C1CC=C(C)C)O)C(=O)/C=C/C2=CN=CC=C2)OC |
SMILES canonique |
CCN(CC)CCOC1=CC(=C(C(=C1CC=C(C)C)O)C(=O)C=CC2=CN=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


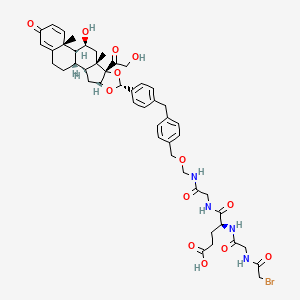
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)
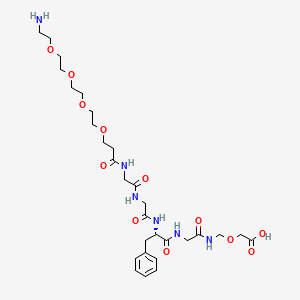
methyl phosphate](/img/structure/B12384704.png)
![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)
